molecular formula C17H21BrN2O4 B11552304 Ethyl 1-[2-(acetylamino)ethyl]-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate

Ethyl 1-[2-(acetylamino)ethyl]-6-bromo-5-methoxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11552304
M. Wt: 397.3 g/mol
InChI Key: YSIWMUCZLXJMJL-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-1-(2-ACETAMIDOETHYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a bromine atom, an acetamidoethyl group, a methoxy group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-1-(2-ACETAMIDOETHYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps:

    Acetamidoethylation: The acetamidoethyl group is introduced via a nucleophilic substitution reaction.

    Methoxylation: The methoxy group is added through an O-methylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetamidoethyl groups.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: The major product is the de-brominated indole derivative.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

ETHYL 6-BROMO-1-(2-ACETAMIDOETHYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor for the synthesis of potential therapeutic agents.

    Biological Studies: Employed in studies to understand the biological activity of indole derivatives.

    Chemical Biology: Utilized in the design of probes for studying biological pathways.

    Industrial Chemistry: Used in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-1-(2-ACETAMIDOETHYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the bromine atom and the acetamidoethyl group can enhance its binding affinity and specificity. The methoxy group may also play a role in its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 6-BROMO-1-(2-ACETAMIDOETHYL)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE: Lacks the methyl group at the 2-position.

    ETHYL 6-BROMO-1-(2-ACETAMIDOETHYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-ACETATE: Has an acetate group instead of a carboxylate group.

Uniqueness

ETHYL 6-BROMO-1-(2-ACETAMIDOETHYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the acetamidoethyl group enhances its solubility and biological activity.

Properties

Molecular Formula

C17H21BrN2O4

Molecular Weight

397.3 g/mol

IUPAC Name

ethyl 1-(2-acetamidoethyl)-6-bromo-5-methoxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C17H21BrN2O4/c1-5-24-17(22)16-10(2)20(7-6-19-11(3)21)14-9-13(18)15(23-4)8-12(14)16/h8-9H,5-7H2,1-4H3,(H,19,21)

InChI Key

YSIWMUCZLXJMJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)CCNC(=O)C)C

Origin of Product

United States

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